1-(4-Bromophenyl)isoquinoline
Overview
Description
1-(4-Bromophenyl)isoquinoline is a chemical compound with the molecular formula C15H10BrN and a molecular weight of 284.16 . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound .
Synthesis Analysis
There are several methods for synthesizing isoquinoline derivatives, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde . Other methods include the Bischler-Napieralski reaction, the Pictet-Spengler reaction, and the Schlittler-Müller modification of the Pomeranz-Fritsch reaction .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused to a pyridine ring . The InChI code for this compound is 1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H .Scientific Research Applications
Synthesis of Complex Molecules
- Synthesis of Telisatin A, B, and Lettowianthine : 1-(2-bromoarylmethyl)-3,4-dihydroisoquinolines, including derivatives of 1-(4-Bromophenyl)isoquinoline, are used to synthesize complex molecules like telisatin A, telisatin B, and lettowianthine. These compounds are derived through radical cyclization processes and are of interest in organic chemistry for their structural complexity and potential biological activity (Nimgirawath & Udomputtimekakul, 2009).
Formation of Tetracyclic Isoquinoline Derivatives
- Generation of Tetracyclic Cyclopentaoxazolo[3,2-b]isoquinolin-6-one Derivative : In a study exploring the formation of tetracyclic isoquinoline derivatives, this compound was employed in a domino rearrangement sequence, resulting in the assembly of complex molecular structures. This research highlights the use of this compound in generating novel molecular frameworks (Roydhouse & Walton, 2007).
Synthesis of Aminoindolo[2,1-a]isoquinoline Carbonitriles
- Creation of 6-Aminoindolo[2,1-a]isoquinoline Carbonitriles : A significant application is the synthesis of 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles using this compound as a precursor. This chemical process involves catalytic treatment and is a part of creating specific isoquinoline derivatives with potential biological activities (Kobayashi et al., 2015).
Development of Pyrazolo[5,1-a]isoquinolines
- Synthesis of Pyrazolo[5,1-a]isoquinolines : In a study focusing on the synthesis of pyrazolo[5,1-a]isoquinolines, this compound was used as a starting material. The process involved palladium-catalyzed Sonogashira coupling and subsequent intramolecular alkyne hydroamination. This synthesis highlights the utility of this compound in creating complex heterocyclic compounds (Fan et al., 2015).
Future Directions
Isoquinoline derivatives, including 1-(4-Bromophenyl)isoquinoline, continue to be of interest in various fields, particularly in medicinal and industrial chemistry . Future research may focus on developing more efficient synthesis methods, exploring their biological activities, and finding new applications .
Mechanism of Action
Target of Action
Isoquinoline compounds are known to interact with various biological targets, influencing numerous physiological processes .
Mode of Action
It’s known that isoquinoline compounds can interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Isoquinoline compounds, in general, can influence a variety of biochemical pathways, leading to diverse downstream effects .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Isoquinoline compounds can have a wide range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(4-Bromophenyl)isoquinoline .
properties
IUPAC Name |
1-(4-bromophenyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-13-7-5-12(6-8-13)15-14-4-2-1-3-11(14)9-10-17-15/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFQHKICIHIVKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN=C2C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 1-(4-Bromophenyl)isoquinoline in the development of white PLEDs?
A1: In this study, this compound acts as a ligand for the iridium complex Ir(Brpiq)2acac []. This complex serves as the phosphorescent emitter responsible for generating orange-red light, which contributes to the overall white light emission in the fabricated PLEDs [].
Q2: How does the structure of the synthesized hyperbranched copolymers influence the performance of the white PLEDs?
A2: The hyperbranched structure of the synthesized copolymers offers several advantages for PLED performance. Firstly, it helps suppress interchain interactions, promoting the formation of smooth, amorphous films essential for efficient light emission []. Secondly, the carbazole units incorporated into the branches enhance the hole-transporting ability of the copolymers, contributing to improved charge carrier balance and overall device efficiency [].
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